2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid
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Overview
Description
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of multi-component reactions and sonochemical methods to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid stands out due to its unique combination of a thiazolopyrimidine core with a benzoic acid moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
918880-58-7 |
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Molecular Formula |
C19H10N4O3S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[2-cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid |
InChI |
InChI=1S/C19H10N4O3S/c20-8-12-7-11(17-23-14-9-21-10-22-18(14)27-17)5-6-15(12)26-16-4-2-1-3-13(16)19(24)25/h1-7,9-10H,(H,24,25) |
InChI Key |
YQMYXIBEOGCOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
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